molecular formula C10H10N2O2 B1321482 2-Amino-3-(2-cyanophenyl)propanoic acid CAS No. 263396-40-3

2-Amino-3-(2-cyanophenyl)propanoic acid

Cat. No.: B1321482
CAS No.: 263396-40-3
M. Wt: 190.2 g/mol
InChI Key: OCDHPLVCNWBKJN-UHFFFAOYSA-N
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Description

2-Amino-3-(2-cyanophenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical and Biological Properties

Phenolic acids like Chlorogenic Acid (CGA) have gained attention for their diverse biological and pharmacological effects. Chlorogenic Acid, specifically, has shown a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and central nervous system stimulatory effects. It has been found to modulate lipid metabolism and glucose, aiding in the treatment of disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. This highlights the potential of phenolic acids in medicinal research and their applications as natural safeguard food additives (Naveed et al., 2018).

Implications in Food Sciences

Branched aldehydes, derived from amino acids, serve as crucial flavor compounds in various food products. Understanding the formation and degradation pathways of these compounds from amino acids provides valuable insights for controlling their presence in foods, ensuring desired flavor profiles (Smit et al., 2009).

Role in Peptide Studies

The paramagnetic amino acid TOAC, known for its applications in peptide studies, offers a rigid cyclic structure useful for analyzing backbone dynamics and secondary structure of peptides. The incorporation of TOAC in peptides, analyzed through techniques like EPR, X-ray crystallography, and NMR, has advanced the understanding of peptide-protein and peptide-nucleic acid interactions, suggesting its increasing applications in future studies (Schreier et al., 2012).

Biomedical Applications

Polymers built from natural amino acids like L-lysine, L-glutamic acid, and L-aspartic acid have been recognized for their biomedical applications. Their biocompatibility and biodegradability make them suitable for use as delivery vehicles for genes and drugs. Research focusing on polycationic poly(L-lysine) indicates potential applications in non-viral gene delivery vectors, emphasizing the role of amino acids in biomedical advancements (Thompson & Scholz, 2021).

Analytical Chemistry

Amino acids have been subject to extensive study using capillary electrophoresis, demonstrating the importance of CE for amino acid analysis. The developments in detection methods, separations of enantiomers, and medical applications, alongside analysis of amino acids in food and plants, underline the relevance of this method in the field of analytical chemistry (Poinsot et al., 2003).

Biochemical Analysis

Biochemical Properties

2-Amino-3-(2-cyanophenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity and the overall biochemical pathways they are involved in. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, altering their activity. This binding can result in enzyme inhibition or activation, changes in gene expression, and subsequent cellular responses. The precise molecular interactions depend on the structure of the compound and the target biomolecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by enzymes in the liver, leading to the formation of metabolites that can have distinct biological activities . The study of these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

2-amino-3-(2-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDHPLVCNWBKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619173
Record name 2-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263396-40-3
Record name 2-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.